molecular formula C11H13ClN4OS B13754233 3-(6-Butoxy-3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179359-98-8

3-(6-Butoxy-3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13754233
CAS No.: 1179359-98-8
M. Wt: 284.77 g/mol
InChI Key: RVXMTUBFAAKHAF-UHFFFAOYSA-N
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Description

3-(6-Butoxy-3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 6-butoxy-3-chloropyridin-2-yl group at position 3 and an amine at position 3.

Properties

CAS No.

1179359-98-8

Molecular Formula

C11H13ClN4OS

Molecular Weight

284.77 g/mol

IUPAC Name

3-(6-butoxy-3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H13ClN4OS/c1-2-3-6-17-8-5-4-7(12)9(14-8)10-15-11(13)18-16-10/h4-5H,2-3,6H2,1H3,(H2,13,15,16)

InChI Key

RVXMTUBFAAKHAF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=C(C=C1)Cl)C2=NSC(=N2)N

Origin of Product

United States

Biological Activity

3-(6-Butoxy-3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is an organic compound within the thiadiazole family, characterized by its five-membered ring structure containing sulfur and nitrogen. Its unique chemical properties arise from the presence of a butoxy group and a chlorine atom on the pyridine ring, which enhance its potential biological activity. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular formula of 3-(6-butoxy-3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is C₁₁H₁₃ClN₄OS, with a molecular weight of 272.76 g/mol. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, which are critical for medicinal chemistry applications.

Antimicrobial Properties

Research indicates that compounds similar to 3-(6-butoxy-3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine exhibit significant antimicrobial activity. Studies have shown that derivatives of thiadiazoles can effectively combat various bacterial and fungal strains:

Microorganism Activity (MIC in μg/mL) Standard Drug Comparison
Staphylococcus aureus32.6Itraconazole (47.5)
Escherichia coli62.5Streptomycin
Candida albicansModerateFluconazole

These results suggest that the compound could serve as a scaffold for developing new antimicrobial agents.

The mechanism by which 3-(6-butoxy-3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its biological effects involves interactions with specific enzymes or receptors. The amine group can form hydrogen bonds with active sites on target proteins, potentially inhibiting their function. This interaction is crucial for understanding how this compound can be optimized for therapeutic use.

Case Studies

  • Antibacterial Activity : A study published in Molecules demonstrated that various thiadiazole derivatives exhibited potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of different substituents significantly affected the activity levels of these compounds .
  • Antifungal Efficacy : Another investigation focused on the antifungal activities of related compounds showed promising results against strains such as Aspergillus niger and Candida albicans. The study found that certain derivatives had higher inhibition rates compared to standard antifungal agents .

Comparison with Similar Compounds

Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines

Examples :

  • 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine ():
    • Structure : Contains a 5-isopropoxy-pyridin-2-yl group and a 3-methylpyridin-2-yl substituent.
    • Activity : Demonstrated macrofilaricidal activity with EC50 < 100 nM against Onchocera volvulus larvae .
    • Synthesis : Achieved via cyclization with DIAD in THF (36% yield, 99.3% purity) .
  • 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine ():
    • Structure : Cyclopropoxy group replaces isopropoxy.
    • Activity : Similar potency but with altered pharmacokinetics due to increased lipophilicity from the cyclopropane ring .

Comparison with Target Compound :
The butoxy group in the target compound likely enhances metabolic stability compared to smaller alkoxy groups (e.g., isopropoxy) while maintaining solubility. The chlorine atom at position 3 of the pyridine ring may improve binding affinity to biological targets, similar to trifluoromethyl or dichlorophenyl substituents in other analogs .

Aryl-Substituted 1,2,4-Thiadiazol-5-amines

Examples :

  • 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine ():
    • Structure : Chlorophenyl substituent at position 3.
    • Properties : Higher logP (lipophilicity) than pyridinyl analogs, influencing membrane permeability .
  • N,3-Diphenyl-1,2,4-thiadiazol-5-amine ():
    • Structure : Two phenyl groups.
    • Physical Properties : Melting point 173–175°C; lower solubility in polar solvents compared to pyridinyl derivatives .

Trifluoromethyl and Reactive Substituents

Examples :

  • 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine ():
    • Structure : Trifluoromethyl group enhances metabolic stability and electronegativity.
    • Applications : Key intermediate in agrochemical synthesis .
  • 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine ():
    • Structure : Trichloromethyl group increases reactivity and toxicity.
    • Safety : Classified as hazardous due to reactive chlorine atoms .

Comparison with Target Compound :
The butoxy group in the target compound offers a balance between stability and safety, avoiding the toxicity risks associated with trichloromethyl or highly halogenated groups .

Thioether and Methoxy Derivatives

Examples :

  • 3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine ():
    • Structure : Sulfur-based substituent.
    • Properties : Molecular weight 209.3 g/mol; moderate solubility in organic solvents .
  • 3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine ():
    • Structure : Methoxy group at pyridine position 5.
    • Properties : Molecular weight 208.24 g/mol; higher polarity than butoxy analogs .

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